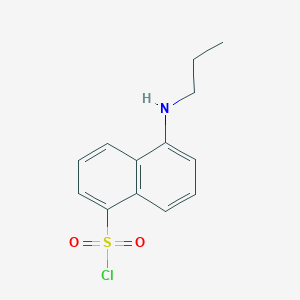
5-(Propylamino)naphthalene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propylamino)naphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H14ClNO2S and a molecular weight of 283.77 g/mol . This compound is known for its applications in various chemical reactions and scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(Propylamino)naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene derivatives with sulfonyl chloride groups. One common method includes the reaction of 5-amino-1-naphthalenesulfonic acid with propylamine, followed by chlorination using thionyl chloride or phosphorus pentachloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Chemical Reactions Analysis
5-(Propylamino)naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 5-(Propylamino)naphthalene-1-sulfonic acid.
Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
5-(Propylamino)naphthalene-1-sulfonyl chloride has several applications in scientific research:
Fluorescent Probes: It is used in the synthesis of fluorescent probes for detecting various biological molecules due to its strong fluorescence properties.
Chemical Sensors: The compound is utilized in the development of chemical sensors for detecting nitroaromatics and other environmental pollutants.
Bioconjugation: It is employed in bioconjugation techniques to label proteins and peptides for various biochemical assays.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and as a reagent in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-(Propylamino)naphthalene-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction often leads to the formation of stable sulfonamide or sulfonate linkages, which can alter the chemical and physical properties of the target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules.
Comparison with Similar Compounds
5-(Propylamino)naphthalene-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl chloride): Known for its use in fluorescence labeling and protein sequencing.
5-(Methylamino)naphthalene-1-sulfonyl chloride: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific propylamino group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives.
Properties
IUPAC Name |
5-(propylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S/c1-2-9-15-12-7-3-6-11-10(12)5-4-8-13(11)18(14,16)17/h3-8,15H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMWDPYEEDFVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














